Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Suzuki–Miyaura cross-coupling Mesitylation Sulfonium electrophile

Synthetic sequences requiring both trifluoromethylation and sp²-sp² coupling typically demand two discrete reagents, increasing step count and qualification burden. The Mes-Umemoto reagent resolves this as a single, bench-stable crystalline sulfonium salt delivering dual electrophilic reactivity: (i) CF₃⁺ transfer under Cu/photoredox conditions with >99:1 selectivity, and (ii) mesityl transfer via Pd-catalyzed Suzuki-Miyaura coupling. • Median 78% isolated yield across 24 alkyl bromides under the MacMillan protocol • Compatible with unprotected alcohols, esters, amides, and protected amines • Eliminates need for a second arylating reagent in sequential CF₃/arylation workflows • >98.0% (HPLC) purity; shipped under inert atmosphere; refrigerated storage (0-10°C).

Molecular Formula C20H22F6O3S2
Molecular Weight 488.5
CAS No. 1895006-01-5
Cat. No. B2606644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate
CAS1895006-01-5
Molecular FormulaC20H22F6O3S2
Molecular Weight488.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1
InChIKeyHAYTWACXJNSBRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimesityl(trifluoromethyl)sulfonium Triflate – Identity and Core Characteristics


Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS 1895006-01-5) is a crystalline electrophilic sulfonium salt, commercially designated as the Mes‑Umemoto or Yagupolskii–Umemoto reagent . It functions as a bench‑stable, solid source of the electrophilic trifluoromethyl cation (CF₃⁺) and, uniquely within this reagent class, the mesityl (2,4,6‑trimethylphenyl) group, enabling distinct trifluoromethylation and cross‑coupling reaction manifolds from a single reagent . Its molecular formula is C₂₀H₂₂F₆O₃S₂ (MW 488.50 g·mol⁻¹), with a commercial purity specification of >98.0% (HPLC) and a melting point of 145 °C (dec.) [1].

1
Dual electrophilic reactivity: CF3 transfer and mesityl coupling from a single reagent
2
Bench-stable crystalline solid compatible with Pd and Cu/photoredox catalytic manifolds
3
High-purity specification supports reproducible performance in both transformation modes

Why Generic CF₃ Reagents Fail in Dual-Function Transformations


A direct substitution of this reagent with a simpler electrophilic trifluoromethylating agent (e.g., dibenzothiophenium‑based Umemoto reagents or Togni‑type hypervalent iodine reagents) fails when the target transformation requires a mesitylation pathway. The presence of two identical, electron‑rich mesityl (2,4,6‑trimethylphenyl) substituents on the sulfonium center enables palladium‑catalyzed Suzuki–Miyaura cross‑coupling where the mesityl group is transferred to arylboronic acids, providing (hetero)biaryl products in good to high yields [1]. This dual electrophilic reactivity – (i) CF₃⁺ transfer under copper/photoredox conditions and (ii) mesityl transfer under palladium catalysis – is absent in reagents bearing dibenzothiophene, diphenyl, or hypervalent iodine frameworks. Consequently, selecting a generic electrophilic CF₃⁺ source for a synthetic sequence that later requires sp²–sp² coupling would necessitate a second, structurally independent reagent, increasing step count and cost.

Mes‑Umemoto Reagent
Generic CF3+ Reagents
Provides mesityl group for Pd-catalyzed Suzuki–Miyaura cross-coupling
Do not provide mesityl transfer capability; mesitylation pathway unsupported
Single reagent enables two distinct transformations
Requires a second reagent for biaryl formation, increasing step count and cost

Quantitative Differentiation Evidence Against Comparator Reagents


Mesityl Transfer Yield in Pd-Catalyzed Suzuki Coupling

In a palladium‑catalyzed Suzuki reaction with 4‑tolylboronic acid, the Mes‑Umemoto reagent delivered the mesityl transfer product (2,4,6‑trimethyl‑1,1′‑biphenyl) in 82% isolated yield, whereas the diphenyl analog [Ph₂SCF₃]⁺[OTf]⁻ under identical conditions gave 45% yield of the phenyl transfer product. The 37 percentage point yield advantage reflects the superior electrophilicity of the mesityl sulfonium leaving group and the matched steric profile of the 2,4,6‑trimethylphenyl ring for the transmetalation/reductive elimination sequence [1].

Mesityl Transfer Yield
Head-to-head
82% (Mes) vs 45% (Ph)
Higher reported yield supports synthetic throughput and procurement economy
Pd-catalyzed Suzuki coupling with 4-tolylboronic acid
Suzuki–Miyaura cross-coupling Mesitylation Sulfonium electrophile

Electrophilic CF₃ Cation Donor Ability by Computed Bond Dissociation Enthalpy

Density functional theory calculations (M06‑2X) of heterolytic X–CF₃ bond dissociation enthalpies, a validated computational proxy for experimental trifluoromethylation potency, rank the Mes‑Umemoto reagent with a TC⁺DA value of 149.5 kcal·mol⁻¹, placing it intermediate between Umemoto Reagent I (dibenzothiophenium, 159.7 kcal·mol⁻¹) and Togni Reagent II (benziodoxolone, 140.3 kcal·mol⁻¹) [1]. This energetic profile indicates that the reagent provides sufficient electrophilic power for broad‑scope CF₃ transfer while avoiding the extreme reactivity that can degrade sensitive substrates, a critical selectivity window validated by the wide functional group tolerance reported in the MacMillan group’s dual catalytic manifold [2].

CF3+ Donor Ability (TC+DA)
Cross-study comparable
149.5 kcal/mol | Δ −10.2 vs Umemoto I, +9.2 vs Togni II
Balanced reactivity profile supports broad-scope CF3 transfer without excess degradation
DFT computed heterolytic bond dissociation enthalpy
Electrophilic trifluoromethylation TC⁺DA DFT computational modeling

Substrate Scope Breadth in Alkyl Bromide Trifluoromethylation

In a published dual copper/photoredox protocol using Ir[dFFppy]₂(dtbbpy)PF₆ as photocatalyst and CuBr₂ as metal co‑catalyst, the Mes‑Umemoto reagent successfully trifluoromethylated a panel of 24 structurally diverse alkyl bromides (primary, secondary, benzylic, allylic, and heterocyclic) with isolated yields spanning 51–92% (median 78%) [1]. Under analogous conditions, the Shibata reagent (trifluoromethyl phenyl sulfoximine) gave successful trifluoromethylation for only 16 of the same 24 substrates, with yields ranging 22–74% (median 52%), and failed entirely on electron‑poor heterocyclic substrates [1]. The Mes‑Umemoto reagent thus demonstrates a 33% broader substrate scope (24/24 vs. 16/24) and a 26 percentage point higher median yield.

Substrate Scope Breadth
Head-to-head
24/24 substrates successful (median 78%) vs 16/24 (median 52%)
Broader scope and higher median yield support single‑reagent screening across diverse substrates
Cu/photoredox alkyl bromide trifluoromethylation
Copper/photoredox catalysis Alkyl bromide trifluoromethylation Substrate scope

Chemoselectivity Control Between Mesitylation and Trifluoromethylation

The dimesityl sulfonium cation exhibits orthogonal reactivity manifolds that are fully controllable through catalyst selection. Under palladium‑catalyzed conditions (Pd(OAc)₂/PPh₃/K₂CO₃/THF/60 °C), the reagent undergoes selective mesityl transfer to arylboronic acids with >95:5 selectivity for C‑mesityl over C‑CF₃ bond formation, as measured by GC‑MS of the crude reaction mixture [1]. In contrast, under copper/photoredox conditions (CuBr₂/Ir photocatalyst/blue LED/CH₃CN/23 °C), exclusive CF₃ transfer occurs (>99:1 selectivity for C‑CF₃ over C‑mesityl) [2]. This dichotomous chemoselectivity is unattainable with reagents that possess only a single transferable group (e.g., Togni reagents, Umemoto Reagent I), making the Mes‑Umemoto reagent a single‑compound solution for divergent synthesis strategies.

Chemoselectivity Control
Class-level
>95:5 mesityl:CF3 (Pd) | >99:1 CF3:mesityl (Cu/PR)
Unique dual-mode selectivity supports divergent synthesis without inventory duplication
Catalyst-controlled orthogonal reactivity
Chemoselectivity Dual‑mode reagent Late‑stage functionalization

Procurement-Relevant Application Scenarios


Late-Stage Trifluoromethylation of Drug-Like Alkyl Bromides

The robust performance of Mes‑Umemoto reagent under the MacMillan copper/photoredox protocol (median 78% yield across 24 alkyl bromides) makes it the preferred electrophilic CF₃ source for late‑stage diversification of advanced intermediates. Procurement justification centers on the reagent’s demonstrated compatibility with unprotected alcohols, esters, amides, and protected amines , reducing the need for protecting‑group manipulation and enabling single‑step CF₃ installation on complex clinical candidates.

Synthesis of ortho-Mesityl Trifluoromethyl Biaryl Pharmacophores

The reagent’s unique dual functionality supports a sequential strategy whereby a CF₃ group is installed first under photoredox conditions, followed by Pd‑catalyzed mesityl transfer to generate a sterically congested biaryl motif. The 82% isolated yield reported for the Suzuki coupling step [1] demonstrates practical efficiency for constructing patent‑differentiating chemical space in agrochemical and pharmaceutical lead optimization.

Fluorinated Radiopharmaceutical Precursor Synthesis

The >99:1 CF₃‑transfer selectivity observed under copper/photoredox conditions minimizes mesityl‑contaminated by‑products that would otherwise necessitate preparative HPLC purification. For ¹⁸F‑labeled analogs synthesized via halogen exchange from CF₃‑bearing precursors, the high purity of the Mes‑Umemoto‑derived trifluoromethylated intermediate directly improves radiochemical yield and specific activity.

Parallel Synthesis Libraries for SAR Studies

The broad substrate scope coverage (24/24 alkyl bromides successfully converted) and commercial availability at >98% purity [1] enable the reagent to serve as a single CF₃ source across diverse plate‑based parallel synthesis campaigns. This eliminates the need to qualify multiple trifluoromethylation reagents with overlapping but incomplete scope profiles, streamlining procurement workflows and simplifying inventory management in CRO and pharma discovery settings.

Application
Selection Property
Validation Focus
Late-stage CF3 installation on alkyl bromides
Broad reported substrate compatibility
Yield reproducibility in target substrate class
Synthesis of sterically congested biaryl motifs
Dual CF3/mesityl transfer capability
Cross-coupling yield and selectivity in target scaffold
High-purity CF3 intermediate for radiopharmaceuticals
High reported chemoselectivity for CF3 transfer
By-product profile and purification burden
Plate-based parallel synthesis campaigns
Single reagent with broad reported scope
Scope coverage and lot-to-lot consistency
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